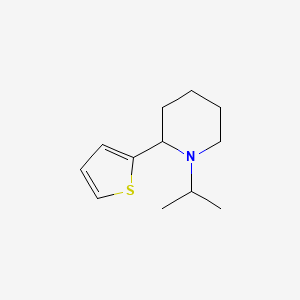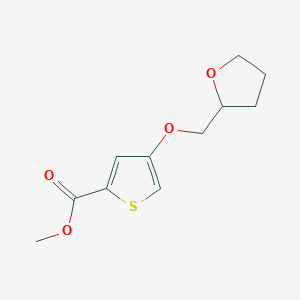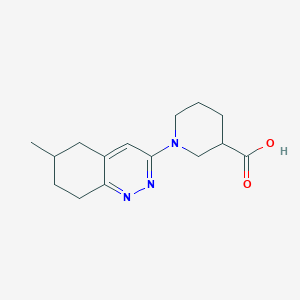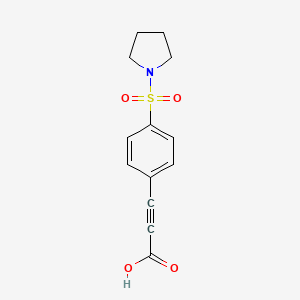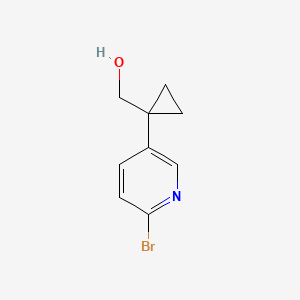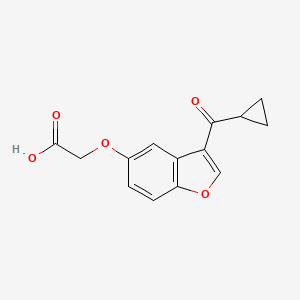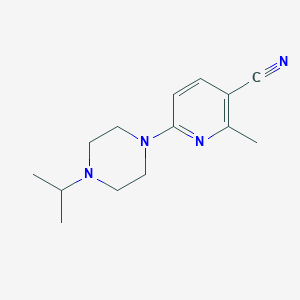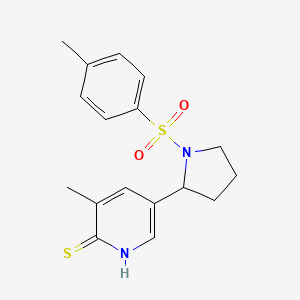
3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol is a complex organic compound with the molecular formula C17H20N2O2S It is characterized by the presence of a pyridine ring substituted with a tosylpyrrolidine group and a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2-acetylpyridine and an amine.
Introduction of the Tosylpyrrolidine Group: The tosylpyrrolidine group is introduced through a nucleophilic substitution reaction. Tosyl chloride and pyrrolidine are reacted under basic conditions to form the tosylpyrrolidine intermediate.
Attachment of the Thiol Group: The thiol group is introduced via a thiolation reaction, where a suitable thiolating agent is used to attach the thiol group to the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring or the tosyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced forms of the pyridine ring or tosyl group.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to engage in diverse biochemical interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine: Similar structure but lacks the tosyl and thiol groups.
5-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol: Similar but without the methyl group on the pyridine ring.
3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine: Lacks the thiol group.
Uniqueness
3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol is unique due to the presence of both the tosylpyrrolidine and thiol groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study.
Eigenschaften
Molekularformel |
C17H20N2O2S2 |
|---|---|
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
3-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-1H-pyridine-2-thione |
InChI |
InChI=1S/C17H20N2O2S2/c1-12-5-7-15(8-6-12)23(20,21)19-9-3-4-16(19)14-10-13(2)17(22)18-11-14/h5-8,10-11,16H,3-4,9H2,1-2H3,(H,18,22) |
InChI-Schlüssel |
RKGUVTQYLJQUGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CNC(=S)C(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B15057682.png)

![3-Bromo-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15057695.png)
